Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-
Description
Chemical Identity and Structure Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- (CAS: 7311-27-5), also known as NONOXYNOL-4 , is a nonionic surfactant composed of a 4-nonylphenol group linked to a hydrophilic polyethoxylate chain containing four ethylene oxide (EO) units. Its molecular formula is C21H36O5, with a molecular weight of 368.5 g/mol. The compound is structurally characterized by a branched nonyl chain attached to a phenolic ring, which is ethoxylated to enhance water solubility .
Regulatory frameworks, such as the EU’s REACH, restrict its use in consumer products due to persistence in aquatic ecosystems .
Properties
IUPAC Name |
2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-2-3-4-5-6-7-8-9-22-10-12-23(13-11-22)28-21-20-27-19-18-26-17-16-25-15-14-24/h10-13,24H,2-9,14-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPMECBRCEYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064624 | |
| Record name | 4-nonylphenol tetraethoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-27-5 | |
| Record name | Tetraethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(2-(2-(4-nonylphenoxy)ethoxy)ethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-nonylphenol tetraethoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic method for producing this compound is the ethoxylation of 4-nonylphenol . This process involves the nucleophilic addition of ethylene oxide molecules to the phenolic hydroxyl group of 4-nonylphenol, extending the ethoxy chain to six units (hexaethoxylate). The general reaction is:
$$
\text{4-nonylphenol} + 6 \times \text{ethylene oxide} \xrightarrow[\text{catalyst}]{\text{heat, pressure}} \text{Nonoxynol-6}
$$
Reaction Conditions and Catalysts
Catalysts: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to catalyze the ethoxylation reaction by deprotonating the phenol group, increasing its nucleophilicity toward ethylene oxide.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 150°C to 200°C, to facilitate the ring-opening polymerization of ethylene oxide.
Pressure: Elevated pressures, up to 10 bar, are maintained to keep ethylene oxide in the liquid phase and enhance reaction rates.
Reactor Type: Industrial synthesis is performed in continuous stirred-tank reactors or tubular reactors designed to handle corrosive and pressurized conditions, allowing controlled feeding of nonylphenol and ethylene oxide.
Industrial Production Process
In industrial settings, the ethoxylation is a continuous process where:
4-nonylphenol is fed into the reactor along with ethylene oxide in a controlled molar ratio to achieve the desired degree of ethoxylation (six ethoxy units).
The base catalyst is added in catalytic amounts to initiate the reaction.
The reaction mixture is maintained at specified temperature and pressure to optimize conversion and control the molecular weight distribution.
After reaction completion, the product is neutralized, purified, and stabilized for downstream applications.
Purification and Quality Control
Neutralization: Residual catalyst is neutralized, typically with mild acids.
Distillation: Removal of unreacted ethylene oxide and low molecular weight impurities.
Quality Control: Characterization by nuclear magnetic resonance (NMR), gas chromatography (GC), and mass spectrometry (MS) to confirm the ethoxy chain length and purity.
Detailed Data Tables on Preparation and Properties
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 4-Nonylphenol | Branched C9 alkyl chain on para-substituted phenol |
| Ethoxylation Degree | 6 ethoxy units | Controlled by molar ratio of ethylene oxide |
| Catalyst | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) | Base catalyst for nucleophilic attack |
| Temperature | 150–200 °C | Elevated to facilitate reaction |
| Pressure | Up to 10 bar | Maintains ethylene oxide in liquid phase |
| Reactor Type | Continuous stirred tank or tubular reactor | Industrial scale production |
| Purification Methods | Neutralization, distillation | To remove catalyst and impurities |
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Ethoxylation | 4-Nonylphenol + ethylene oxide, NaOH/KOH catalyst, 150-200°C, 10 bar | Ethoxylated nonylphenol (Nonoxynol-6) |
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, aldehydes |
| Reduction | Lithium aluminum hydride, sodium borohydride | Simpler alcohols, hydrocarbons |
| Substitution | Alkyl halides, acid chlorides | Substituted ethers and esters |
Research Findings and Analysis
The ethoxylation reaction is highly sensitive to reaction conditions; temperature and pressure must be optimized to avoid side reactions such as polymerization of ethylene oxide or incomplete ethoxylation.
The base catalyst concentration influences the molecular weight distribution and polydispersity of the ethoxylate product.
Industrial processes favor continuous operation for better control, scalability, and product consistency.
The branched nature of the nonyl group affects the biodegradability and environmental fate of the compound, with branched alkylphenols being less biodegradable than linear analogs.
The degree of ethoxylation (number of ethoxy units) directly impacts the hydrophilic-lipophilic balance (HLB), solubility, and surfactant properties.
Chemical Reactions Analysis
Types of Reactions
Nonoxynol-4 primarily undergoes reactions typical of ethoxylated alkylphenols. These include:
Oxidation: Nonoxynol-4 can be oxidized to form various oxidation products.
Substitution: The ethoxylated chain can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can react with the ethoxylated chain under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically results in the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted ethoxylated products .
Scientific Research Applications
Nonoxynol-4 has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the formulation of cosmetics, personal care products, and cleaning agents
Mechanism of Action
Nonoxynol-4 exerts its effects primarily through its surfactant properties. It reduces the surface tension of substances, aiding in the formation of emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is utilized in various biological and medical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, focusing on alkyl/aryl substituents, ethoxylation degree, and functional differences.
Structural and Functional Differences
- Alkyl/Aryl Substituents: The target compound’s 4-nonylphenol group confers strong surfactant properties but raises environmental concerns due to 4-NP formation . In contrast, 2-ethylhexyl (CAS 1559-37-1) and tetramethylbutyl (CAS 9036-19-5) substituents reduce endocrine disruption risks but may compromise surfactant efficiency . Compounds lacking phenolic moieties (e.g., TEG) exhibit lower toxicity but are less effective in hydrophobic applications .
- Ethoxylation Degree: Increasing EO units (e.g., from 1 to 4) enhances water solubility and reduces volatility. For example, NONOXYNOL-4 (4 EO units) is more hydrophilic than its analog with 1 EO unit (CAS 9036-19-5) . Higher ethoxylation (e.g., NONOXYNOL-40 with ~40 EO units) further reduces bioaccumulation but increases persistence in water .
Environmental and Toxicological Profiles
- Degradation Pathways: Nonylphenol ethoxylates (e.g., CAS 7311-27-5) metabolize into 4-NP, which disrupts aquatic life at concentrations as low as 1 µg/L . Ethoxylates with non-phenolic heads (e.g., 2-ethylhexyl derivatives) degrade into less toxic alcohols or acids .
- Regulatory Status: The EU prohibits NONOXYNOL-4 in cosmetics, while the U.S. EPA classifies it as a "chemical of concern" . TEG and similar glycols face fewer restrictions due to favorable toxicity profiles .
Research Findings and Data Highlights
- Biodegradation rates for NONOXYNOL-4 are <20% in 28 days, compared to >90% for TEG .
Biological Activity
Overview
Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- (commonly referred to as Nonoxynol-4) is a nonionic surfactant belonging to the class of nonylphenol ethoxylates. Its unique structure, characterized by a hydrophilic ethylene glycol chain and a hydrophobic nonylphenyl group, allows it to effectively reduce surface tension, making it useful in various biological and industrial applications.
- Molecular Formula : C₁₉H₃₂O₃
- CAS Number : 20427-84-3
- Classification : Nonionic surfactant
Nonoxynol-4's primary mechanism involves interactions with biological membranes. This compound can alter membrane permeability and protein conformation, facilitating processes such as cell lysis and protein extraction. Its ability to disrupt cellular structures makes it valuable in laboratory settings for biological research.
Applications in Research and Industry
- Cell Lysis : Nonoxynol-4 is employed in cell lysis buffers for protein extraction due to its ability to disrupt cell membranes.
- Drug Delivery Systems : It has been investigated for enhancing the solubility of poorly soluble drugs, thereby improving drug delivery efficacy.
- Emulsifying Agent : The compound serves as an emulsifier in pharmaceutical formulations and various industrial products.
Safety and Environmental Concerns
Despite its utility, Nonoxynol-4 is classified as harmful to aquatic life with long-lasting effects due to its persistent, bioaccumulative, and toxic (PBT) properties. It can cause skin and eye irritation and may disrupt endocrine functions, leading to its classification as a Substance of Very High Concern (SVHC) by the European Union.
Case Studies
-
Study on Membrane Interaction :
- Researchers investigated how Nonoxynol-4 affects lipid bilayers, finding that it increases membrane permeability significantly, which can facilitate drug delivery but also poses risks for cellular integrity.
-
Environmental Impact Assessment :
- A comprehensive study highlighted the ecological risks associated with the use of Nonoxynol-4 in industrial applications, emphasizing its potential to accumulate in aquatic environments and impact biodiversity.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Nonoxynol-4 | 7311-27-5 | Known for contraceptive properties; similar surfactant behavior. |
| Ethoxylated nonylphenol | 9016-45-9 | Used extensively as a surfactant; varies in ethylene oxide units. |
| Nonylphenoxypolyethoxyethanol | 68412-54-4 | Exhibits similar emulsifying properties; used in industrial applications. |
Research Findings
Research indicates that Nonoxynol-4's effectiveness as a surfactant is influenced by environmental factors such as pH and temperature. Its stability across a wide pH range enhances its applicability in various formulations. However, studies have also shown that exposure can lead to irritation upon contact with skin or eyes, necessitating caution during handling.
Q & A
Basic: What are the recommended methods for synthesizing and purifying Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-?
Answer:
Synthesis typically involves sequential ethoxylation of 4-nonylphenol using ethylene oxide under controlled alkaline conditions (e.g., NaOH or KOH catalysis). The reaction proceeds via nucleophilic substitution, with each ethoxy group added stepwise . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation to isolate the tetra-ethoxylated product. Purity verification via thin-layer chromatography (TLC) or HPLC is critical to minimize unreacted precursors .
Basic: How can researchers characterize the structural and physicochemical properties of this compound?
Answer:
- Structural analysis: Use H and C NMR to confirm ethoxy chain length and aryl proton environments. FTIR can identify ether (C-O-C, ~1100 cm) and phenolic (broad O-H, ~3400 cm) functional groups .
- Mass spectrometry: High-resolution ESI-MS or MALDI-TOF provides molecular weight validation and fragmentation patterns .
- Thermodynamic properties: Differential scanning calorimetry (DSC) determines melting points, while vapor pressure and solubility data are accessible via NIST Chemistry WebBook or experimental shake-flask methods .
Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?
Answer:
- Biodegradation studies: Conduct OECD 301B (Ready Biodegradability) tests to evaluate aerobic microbial breakdown. LC-MS/MS identifies metabolites like nonylphenol ethoxylate intermediates, which are persistent and potentially endocrine-disrupting .
- Photodegradation: Expose the compound to UV light in aqueous solutions (e.g., TiO photocatalysis) and monitor degradation via GC-MS. Products often include shorter ethoxylates and 4-nonylphenol, which require toxicity reassessment .
Advanced: How can researchers investigate the reproductive toxicity mechanisms of this compound?
Answer:
- In vitro assays: Use human placental cell lines (e.g., JEG-3) to assess endocrine disruption via estrogen receptor (ER) binding assays or steroidogenic enzyme inhibition (e.g., aromatase activity) .
- In vivo models: Expose zebrafish or rodents to subchronic doses and evaluate fertility metrics (e.g., sperm motility, ovarian histopathology). Transcriptomic analysis (RNA-seq) can reveal dysregulated genes in steroidogenesis pathways .
Basic: What are the solubility parameters and formulation considerations for this compound?
Answer:
The compound is lipophilic due to its branched nonylphenol group but gains aqueous solubility with increasing ethoxylation. Experimental solubility in water (~0.1–1.0 mg/L at 25°C) can be determined via the shake-flask method with HPLC quantification . For formulation, use co-solvents like ethanol or surfactants (e.g., Tween-80) to enhance stability in aqueous matrices .
Advanced: What strategies mitigate analytical interference from ethoxylate chain variability in mixtures?
Answer:
- Chromatographic separation: Employ UPLC with a C18 column and acetonitrile/water gradient to resolve ethoxylate homologs. MS detection in SIM mode enhances specificity for target chain lengths .
- Statistical modeling: Use principal component analysis (PCA) on NMR or FTIR spectra to differentiate chain-length distributions in complex mixtures .
Basic: How is the compound’s octanol-water partition coefficient (Log P) determined experimentally?
Answer:
The shake-flask method involves equilibrating the compound between n-octanol and water phases, followed by HPLC-UV quantification of each phase. Log P values typically range from 3.5–4.5, reflecting moderate hydrophobicity . Computational tools (e.g., EPI Suite) can predict Log P but require validation against experimental data .
Advanced: What advanced techniques study its interactions with cellular membranes?
Answer:
- Langmuir monolayer assays: Measure changes in lipid packing (surface pressure-area isotherms) upon compound insertion into phospholipid monolayers .
- Fluorescence anisotropy: Use DPH or Laurdan probes in liposomes to assess membrane fluidity modulation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Exposure control: Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
- Waste disposal: Collect residues in sealed containers for incineration, adhering to EPA guidelines for alkylphenol ethoxylates .
Advanced: How can computational modeling predict its environmental fate and receptor binding?
Answer:
- Molecular docking: Simulate interactions with estrogen receptors (PDB: 1A52) using AutoDock Vina to predict endocrine-disrupting potential .
- QSAR models: Apply quantitative structure-activity relationships to estimate biodegradation half-lives or aquatic toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
